2-(3-Cyclopropylpiperidin-1-yl)sulfonylthiophene-3-carbaldehyde
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Description
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and one carbon atom. Compounds containing these groups are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of thiophene and piperidine derivatives has been a subject of interest in medicinal chemistry . Thiophene derivatives can be synthesized through various reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Piperidine derivatives can be synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines .Chemical Reactions Analysis
The chemical reactions involving thiophene and piperidine derivatives can be quite diverse. For example, thiophene derivatives can undergo reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, and multicomponent reactions . Piperidine derivatives can also participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Thiophene is a colorless liquid that possesses a mildly pleasant smell . The properties of piperidine derivatives can vary widely .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-cyclopropylpiperidin-1-yl)sulfonylthiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c15-9-12-5-7-18-13(12)19(16,17)14-6-1-2-11(8-14)10-3-4-10/h5,7,9-11H,1-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWDCDNEFXVEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CS2)C=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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